molecular formula C23H23N5O3 B2642562 5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921822-57-3

5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2642562
CAS No.: 921822-57-3
M. Wt: 417.469
InChI Key: KCFIOJLMQMYNDC-UHFFFAOYSA-N
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Description

5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines, pyrazoles, and carboxylic acids. Key steps in the synthesis may involve:

    Condensation Reactions: Combining substituted pyridines with pyrazoles under acidic or basic conditions.

    Amidation: Formation of the carboxamide group through reactions with amines or ammonia.

    Methoxylation: Introduction of the methoxypropyl group using methoxypropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ilaprazole: A proton pump inhibitor with a similar pyridine structure.

    Nicotine: Contains a pyridine ring and is known for its biological activity.

    Methoxypyridine Derivatives: Various compounds with methoxy groups attached to pyridine rings.

Uniqueness

5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its combination of functional groups and potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-9-10-24-20(13-16)25-22(29)18-14-27(11-6-12-31-2)15-19-21(18)26-28(23(19)30)17-7-4-3-5-8-17/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFIOJLMQMYNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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